molecular formula C18H15ClFN3O4S2 B11485238 5-chloro-6-({2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one

5-chloro-6-({2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B11485238
M. Wt: 455.9 g/mol
InChI Key: ATNPAHBNXZXFTA-UHFFFAOYSA-N
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Description

5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes chlorine, fluorine, sulfur, and nitrogen

Preparation Methods

The synthesis of 5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps. The synthetic route often starts with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. For instance, the synthesis might involve the chlorination of a precursor compound, followed by sulfonylation and subsequent cyclization to form the benzoxazole ring . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a particular biochemical pathway. Alternatively, it may interact with a receptor, modulating its activity and leading to a physiological response. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to its specific combination of functional groups and ring structures. Similar compounds include:

This uniqueness makes 5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE a valuable compound for further research and development.

Properties

Molecular Formula

C18H15ClFN3O4S2

Molecular Weight

455.9 g/mol

IUPAC Name

5-chloro-6-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C18H15ClFN3O4S2/c1-22-14-8-12(19)16(9-15(14)27-18(22)24)29(25,26)23-7-6-21-17(23)28-10-11-4-2-3-5-13(11)20/h2-5,8-9H,6-7,10H2,1H3

InChI Key

ATNPAHBNXZXFTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CCN=C3SCC4=CC=CC=C4F)Cl

Origin of Product

United States

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